(R)-Pramipexole-d3 Dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

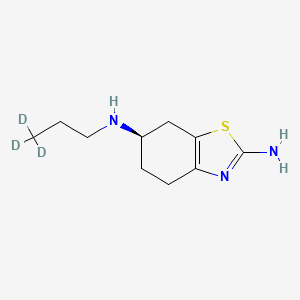

Structure

3D Structure

Properties

IUPAC Name |

(6R)-6-N-(3,3,3-trideuteriopropyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3S/c1-2-5-12-7-3-4-8-9(6-7)14-10(11)13-8/h7,12H,2-6H2,1H3,(H2,11,13)/t7-/m1/s1/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FASDKYOPVNHBLU-ISLPBHIQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1CCC2=C(C1)SC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CCN[C@@H]1CCC2=C(C1)SC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure and Application of (R)-Pramipexole-d3 Dihydrochloride

Abstract: This technical guide provides a comprehensive examination of (R)-Pramipexole-d3 Dihydrochloride, a critical analytical tool for researchers in pharmaceutical development and bioanalysis. We will dissect its chemical structure, from its stereoisomeric identity as the (R)-enantiomer of Pramipexole (Dexpramipexole) to the significance of its deuterium labeling and dihydrochloride salt form. The core of this guide focuses on the compound's primary application as a high-fidelity, stable isotope-labeled internal standard (SIL-IS) for quantitative mass spectrometry. A detailed, field-proven protocol for its use in an LC-MS/MS workflow is presented, underscoring the principles of scientific integrity and methodological robustness essential for modern drug development professionals.

Introduction to Pramipexole and its Isotopologue

Pramipexole: Therapeutic Role and Stereochemistry

Pramipexole is a non-ergot dopamine agonist that exhibits high selectivity for the D2, D3, and D4 dopamine receptors.[1][2] The therapeutically active form is the (S)-enantiomer, which is prescribed for the treatment of Parkinson's disease and Restless Legs Syndrome (RLS).[3] Its mechanism involves stimulating dopamine receptors in the brain, compensating for the reduced dopamine signaling characteristic of these conditions.[4]

The compound discussed herein is the (R)-enantiomer, also known as Dexpramipexole.[5] While Dexpramipexole itself has been investigated for potential neuroprotective effects, its primary utility in the context of this guide is as a stereoisomeric variant of the active pharmaceutical ingredient, which is crucial for building robust analytical methods.[5]

The Significance of this compound as an Analytical Standard

This compound is a specialized molecule designed for a singular, critical purpose: to serve as an internal standard in quantitative analytical assays. The "-d3" signifies that three hydrogen atoms on the molecule have been replaced with their stable isotope, deuterium. This isotopic labeling, combined with its dihydrochloride salt form for improved solubility and stability, makes it an indispensable tool for liquid chromatography-mass spectrometry (LC-MS) based quantification.[6][7]

Chemical Identity and Physicochemical Properties

Chemical Structure

The structure of this compound is defined by its core benzothiazole ring system, a chiral center at the 6-position conferring the (R) configuration, and a propylamino group where three hydrogen atoms have been substituted with deuterium. The two basic amine functionalities are protonated, forming a dihydrochloride salt.

Caption: Chemical structure of this compound.

Nomenclature and Identifiers

-

IUPAC Name: (6R)-N6-propyl(D3)-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine dihydrochloride

-

Molecular Formula: C₁₀H₁₆D₃Cl₂N₃S

-

Molecular Weight: ~287.29 g/mol

-

CAS Number: 104632-27-1 (for non-deuterated (R)-Pramipexole Dihydrochloride)

Physicochemical Properties

The physical and chemical properties of the molecule are critical for its handling, storage, and application in experimental settings.

| Property | Value | Source(s) |

| Appearance | White to off-white crystalline powder | [7][8] |

| Solubility | Freely soluble in water and methanol | [7] |

| Stability | Stable in solid form and in solution at ambient temperatures | [7] |

| BCS Class | Class 1 (High Solubility, High Permeability) for the parent drug | [7] |

The Role of Stable Isotope Labeling in Quantitative Analysis

The "Perfect" Internal Standard

In quantitative mass spectrometry, particularly within complex biological matrices like plasma or urine, an internal standard (IS) is co-analyzed with the analyte of interest.[9] The IS is added at a known concentration to all samples, calibrators, and quality controls. Its purpose is to correct for variability that can occur at any stage of the analytical process, including sample extraction, injection volume, and ionization efficiency in the mass spectrometer.[6] The ideal IS behaves identically to the analyte in every way except for its mass, which allows the instrument to differentiate the two.[10]

Why Deuterium? Advantages in LC-MS/MS

Stable isotope-labeled internal standards, such as this compound, are considered the "gold standard" in bioanalysis for several reasons.[10][11]

-

Co-elution: Because the substitution of hydrogen with deuterium results in a negligible change to the molecule's physicochemical properties, the deuterated standard has the exact same retention time as the non-deuterated analyte during liquid chromatography.[11][12] This ensures that both compounds enter the mass spectrometer at the same time and are subjected to the same matrix effects.

-

Correction for Matrix Effects: Matrix effects, typically ion suppression or enhancement, occur when co-eluting compounds from the sample matrix interfere with the ionization of the analyte.[9] Since the SIL-IS co-elutes and has identical ionization properties, it experiences the same degree of suppression or enhancement as the analyte. The ratio of the analyte signal to the IS signal remains constant, providing a highly accurate and precise measurement.[12]

-

Mass Differentiation: The mass difference of +3 Daltons is easily resolved by modern mass spectrometers and is sufficient to prevent signal overlap from the natural isotopic abundance of the unlabeled analyte.[11]

Experimental Protocol: Quantification of (R)-Pramipexole in a Biological Matrix using LC-MS/MS

Principle of the Assay

This protocol describes the quantification of (R)-Pramipexole in human plasma using protein precipitation for sample cleanup, followed by reverse-phase liquid chromatography for separation and tandem mass spectrometry for detection. This compound is used as the internal standard.

Experimental Workflow

Caption: General workflow for LC-MS/MS quantification.

Detailed Step-by-Step Methodology

1. Reagents and Materials:

-

(R)-Pramipexole analytical standard

-

This compound (Internal Standard)

-

Control human plasma (K₂EDTA)

-

Acetonitrile (HPLC grade or higher)

-

Formic acid (LC-MS grade)

-

Methanol (HPLC grade)

-

Deionized water (18.2 MΩ·cm)

2. Preparation of Solutions:

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve the analytical standard and the IS in methanol to create primary stock solutions.

-

Working Solutions: Prepare intermediate and working standard solutions by serially diluting the stock solutions with 50:50 methanol:water.

-

Internal Standard Spiking Solution (e.g., 50 ng/mL): Dilute the IS stock solution with acetonitrile to the desired concentration.

3. Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma sample (calibrator, QC, or unknown) in a microcentrifuge tube, add 150 µL of the Internal Standard Spiking Solution.

-

Vortex the mixture for 30 seconds to ensure complete mixing and protein precipitation.

-

Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer 100 µL of the clear supernatant to an HPLC vial for analysis.

4. LC-MS/MS Instrumental Conditions:

| Parameter | Condition |

| HPLC System | Agilent 1290 Infinity II or equivalent |

| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate |

| Injection Volume | 5 µL |

| Column Temp. | 40°C |

| Mass Spectrometer | Sciex 6500+ QTRAP or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transition (Analyte) | Precursor Ion (Q1) → Product Ion (Q3) (e.g., m/z 212.1 → 153.2) |

| MRM Transition (IS) | Precursor Ion (Q1) → Product Ion (Q3) (e.g., m/z 215.1 → 156.2) |

5. Data Analysis and System Suitability:

-

Generate a calibration curve by plotting the peak area ratio (Analyte/IS) against the nominal concentration of the prepared calibrators.

-

Apply a linear regression model with a 1/x² weighting.

-

The concentration of unknown samples is determined by interpolating their peak area ratios from the calibration curve.

-

System suitability is confirmed by ensuring adequate signal-to-noise, peak shape, and retention time consistency. QC samples must fall within pre-defined acceptance criteria (e.g., ±15% of nominal value).

Rationale and Self-Validation

-

Causality in Experimental Choices:

-

Protein Precipitation with Acetonitrile: This is a rapid and effective method for removing the majority of plasma proteins, which would otherwise foul the analytical column and ion source.[12] Acetonitrile is chosen for its efficiency in precipitating proteins while keeping the analyte and IS soluble.

-

Reverse-Phase C18 Column: This is the standard for separating small, moderately polar molecules like Pramipexole from endogenous interferences.[13]

-

Acidified Mobile Phase: The addition of formic acid ensures that the amine groups on Pramipexole are protonated, leading to better peak shape and improved ionization efficiency in positive ESI mode.

-

Multiple Reaction Monitoring (MRM): This is a highly specific and sensitive detection mode in tandem mass spectrometry. By monitoring a specific precursor-to-product ion transition, chemical noise is filtered out, dramatically improving the signal-to-noise ratio and assay selectivity.

-

Conclusion

This compound represents a pinnacle of analytical standard design. Its chemical structure is precisely tailored for its function, combining the stereochemical identity of Dexpramipexole with the analytical advantages of stable isotope labeling and the practicality of a dihydrochloride salt. For researchers and scientists in drug development, the use of such a high-quality internal standard is not merely a choice but a foundational requirement for generating accurate, reproducible, and defensible quantitative data in compliance with international guidelines. Its application is a direct embodiment of the principles of analytical rigor, ensuring that measurements are robust against the inherent complexities of biological matrices.

References

- AptoChem.

- Journal of Pharmaceutical and Allied Sciences. A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES.

- BenchChem. The Indispensable Role of Deuterated Internal Standards in Mass Spectrometry: An In-depth Technical Guide.

- BenchChem. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.

- SCION Instruments. The Role of Internal Standards In Mass Spectrometry.

- Indian Journal of Pharmaceutical Sciences.

- Impact Journals. RP–HPLC Method for the Determination Pramipexole Dihydrochloride in Tablet Dosage Form.

- U.S. Food and Drug Administration. CHEMISTRY REVIEW(S)

- APExBIO. Pramipexole dihydrochloride - Dopamine Receptor Agonist.

- National Center for Biotechnology Information. Pramipexole Dihydrochloride Anhydrous | C10H19Cl2N3S | CID 119569 - PubChem.

- MedChemExpress. Dexpramipexole dihydrochloride ((R)-Pramipexole dihydrochloride) | Dopamine Receptor Agonist.

- Sigma-Aldrich. Pramipexole.

- Google Patents. KR101406265B1 - Pharmaceutical composition of Pramipexole with improved stability and method for preparing thereof.

- Abcam. Pramipexole dihydrochloride, Dopamine D2-like receptor agonist. D3-preferring. (CAS 104632-25-9).

- Selleck Chemicals. Pramipexole dihydrochloride | Dopamine Receptor agonist | CAS 104632-25-9.

- Wikipedia. Pramipexole.

Sources

- 1. Pramipexole dihydrochloride, Dopamine D2-like receptor agonist. D3-preferring. (CAS 104632-25-9) | Abcam [abcam.com]

- 2. selleckchem.com [selleckchem.com]

- 3. ijpsonline.com [ijpsonline.com]

- 4. Pramipexole - Wikipedia [en.wikipedia.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. KR101406265B1 - Pharmaceutical composition of Pramipexole with improved stability and method for preparing thereof - Google Patents [patents.google.com]

- 9. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 12. texilajournal.com [texilajournal.com]

- 13. impactfactor.org [impactfactor.org]

Molecular weight and formula of (R)-Pramipexole-d3 HCl

The following technical guide details the molecular characteristics, synthesis, and analytical applications of (R)-Pramipexole-d3 Hydrochloride . This document is structured for researchers requiring high-fidelity data for chiral impurity profiling and bioanalytical method development.

Executive Technical Summary

(R)-Pramipexole-d3 is the stable isotope-labeled enantiomer of the Parkinson’s disease therapeutic, Pramipexole (the S-isomer). It serves as a critical Internal Standard (IS) for the quantification of the (R)-enantiomer impurity in drug substances or as a surrogate IS for pharmacokinetic assays. The deuterium labeling is site-specific to the N-propyl chain, ensuring isotopic stability and minimal scrambling.

Chemical Identity Data Sheet

| Parameter | Specification |

| Chemical Name | (R)-4,5,6,7-Tetrahydro-N6-(propyl-3,3,3-d3)-2,6-benzothiazolediamine dihydrochloride |

| Stereochemistry | (R) -Enantiomer (Distomer of Pramipexole) |

| Labeling | d3 (Deuterium x3 on the terminal methyl of the propyl group) |

| Salt Form | Dihydrochloride (2HCl) |

| CAS Number | 1330277-55-8 (Dihydrochloride form) |

| Appearance | White to off-white crystalline solid |

| Solubility | Water (>50 mg/mL), Methanol, DMSO |

Molecular Specifications

| Form | Molecular Formula | Molecular Weight ( g/mol ) |

| Free Base | 214.35 | |

| Dihydrochloride | 287.27 |

Note on Stoichiometry : The dihydrochloride salt is the thermodynamic standard. Researchers must account for the salt correction factor (SCF = 0.746) when preparing free-base equivalent stock solutions.

Structural Integrity & Isotopic Logic

Stereochemical Configuration

Unlike the therapeutic (S)-Pramipexole, which binds with high affinity to dopamine D2/D3 receptors, the (R)-isomer exhibits significantly reduced receptor affinity.[1][2] However, it is a critical process impurity that must be monitored.

-

Chiral Center : C-6 of the tetrahydrobenzothiazole ring.[3]

-

Configuration : (R)

Isotopic Labeling Strategy

The d3-label is located on the terminal methyl group of the N-propyl side chain (

-

Rationale : Placing deuterium on the terminal methyl prevents metabolic exchange (unlike positions alpha to the amine) and avoids kinetic isotope effects (KIE) during the primary fragmentation in mass spectrometry.

-

Mass Shift : +3.019 Da relative to the unlabeled analyte, providing sufficient mass resolution for LC-MS/MS without spectral crosstalk.

Synthesis & Preparation Workflow

The synthesis of (R)-Pramipexole-d3 requires the coupling of a chiral diamine core with a deuterated propylating agent. The workflow below illustrates a robust route ensuring the retention of chiral purity.

Reaction Scheme

-

Precursor : (R)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole (resolved via chiral HPLC or tartaric acid crystallization).

-

Alkylation : Reductive amination using Propionaldehyde-3,3,3-d3 or direct alkylation with 1-Bromopropane-3,3,3-d3 .

-

Salt Formation : Precipitation with HCl in ethanol/diethyl ether.

Figure 1: Synthetic pathway for (R)-Pramipexole-d3 HCl via reductive amination, ensuring retention of the (R)-stereocenter.

Analytical Characterization & Validation

For drug development professionals, the primary utility of (R)-Pramipexole-d3 is in LC-MS/MS bioanalysis and Chiral Purity assays.

Mass Spectrometry (LC-MS/MS) Parameters

The d3-analog follows a specific fragmentation pattern. The parent ion forms a protonated molecular ion

| Compound | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Mechanism |

| (R)-Pramipexole-d3 | 215.2 | 153.1 | 20 - 25 | Loss of propyl-d3 amine moiety |

| Unlabeled (R)-Pramipexole | 212.1 | 153.1 | 20 - 25 | Loss of propyl amine moiety |

Note: Both labeled and unlabeled forms produce the same product ion (m/z 153.1), which corresponds to the 2-amino-4,5,6,7-tetrahydrobenzothiazole core. The specificity comes from the precursor ion selection (215 vs 212).

Chiral HPLC Method

To verify the enantiomeric purity of the standard itself, or to use it as a marker in racemic mixtures:

-

Column : Chiralpak AD-H or Chiralpak IA (Amylose-based).

-

Mobile Phase : n-Hexane : Ethanol : Diethylamine (80 : 20 : 0.1).

-

Flow Rate : 1.0 mL/min.

-

Detection : UV @ 264 nm.

-

Elution Order : Typically, the (S)-isomer elutes before the (R)-isomer on AD-H columns, but this must be experimentally verified with the d3-standard.

Bioanalytical Workflow (DOT)

The following diagram outlines the protocol for using (R)-Pramipexole-d3 as an Internal Standard in plasma assays.

Figure 2: LC-MS/MS workflow utilizing (R)-Pramipexole-d3 as an Internal Standard for biological matrices.

Handling, Stability & Storage

To maintain the scientific integrity of the reference material:

-

Hygroscopicity : The dihydrochloride salt is hygroscopic. Store in a desiccator.

-

Temperature : Long-term storage at -20°C .

-

Solution Stability :

-

Stock solutions in Methanol/Water (50:50) are stable for 1 month at 4°C.

-

Avoid basic solvents for long-term storage to prevent free-base oxidation.

-

-

Isotopic Stability : The C-D bonds on the terminal methyl are metabolically and chemically stable under standard analytical conditions (pH 2–10).

References

-

Tocris Bioscience . Pramipexole dihydrochloride Technical Data. Retrieved from .

-

Santa Cruz Biotechnology . (S)-Pramipexole-d3 Dihydrochloride Product Specifications. Retrieved from .

-

Nirogi, R., et al. (2014) . Development and validation of rapid LC-MS with electrospray ionization for the quantification of pramipexole in human plasma. International Letters of Chemistry, Physics and Astronomy. Retrieved from .

-

Capaldi, C., et al. (2020) . (S)-Pramipexole and Its Enantiomer, Dexpramipexole: A New Chemoenzymatic Synthesis. Molecules (MDPI). Retrieved from .

-

Pharmaffiliates . (R)-Pramipexole-d3 Dihydrochloride CAS 1330277-55-8.[4] Retrieved from .

Sources

A Technical Guide to the Solubility Properties of (R)-Pramipexole Dihydrochloride and its Deuterated Analogues

Abstract

This technical guide provides a comprehensive analysis of the solubility properties of (R)-Pramipexole Dihydrochloride, a potent non-ergot dopamine agonist, with a specific focus on its behavior in two common laboratory solvents: water and methanol. While direct, quantitative solubility data for its deuterated isotopologue, (R)-Pramipexole-d3 Dihydrochloride, is not extensively published, this guide synthesizes available data for the non-deuterated form and explains the fundamental physicochemical principles that govern its solubility. We assert that the thermodynamic isotope effect on solubility is negligible for this compound, making the data herein highly applicable to the deuterated analogue. The guide details the molecular basis for the compound's high solubility, presents a comparative analysis of water and methanol as solvents, and provides robust, step-by-step experimental protocols for both solubility determination and stock solution preparation. This document is intended to serve as a practical resource for researchers in formulation development, analytical chemistry, and preclinical studies, enabling them to make informed decisions regarding solvent selection and handling of this important pharmaceutical compound.

Introduction to (R)-Pramipexole Dihydrochloride and Isotopic Labeling

(R)-Pramipexole is a synthetic aminobenzothiazole derivative that acts as a selective and specific dopamine agonist with high affinity for the D2 subfamily of dopamine receptors, particularly the D3 receptor subtype.[1][2] It is clinically indicated for the treatment of Parkinson's disease and Restless Legs Syndrome (RLS).[3][4] For pharmaceutical applications, the active compound is typically formulated as a dihydrochloride monohydrate salt, (S)-2-Amino-4,5,6,7-tetrahydro-6-propylaminobenzothiazole dihydrochloride monohydrate.[1] This salt form is a white, crystalline powder that significantly enhances the aqueous solubility and stability of the molecule compared to its free base, a critical attribute for oral bioavailability.[5]

The Role of Deuteration: The subject of this guide, this compound, is an isotopically labeled version of the parent compound. Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen. Replacing specific hydrogen atoms with deuterium is a common strategy in drug development for several reasons:

-

Metabolic Profiling: Deuterated compounds are invaluable as internal standards for quantitative bioanalysis using mass spectrometry (e.g., LC-MS) due to their distinct mass while retaining nearly identical chemical properties and chromatographic retention times.[6]

-

Pharmacokinetic Modulation: The carbon-deuterium bond is stronger than the carbon-hydrogen bond. This can slow down metabolic pathways that involve the cleavage of this bond (the "Kinetic Isotope Effect"), potentially leading to a longer drug half-life and altered pharmacokinetic profile.[6]

It is crucial to understand that while deuteration can significantly impact metabolism, its effect on bulk physical properties like solubility is generally considered negligible. The underlying intermolecular forces governing dissolution are not substantially altered by the modest increase in molecular mass.

Physicochemical Principles of Solubility

The high solubility of Pramipexole Dihydrochloride in polar protic solvents like water and methanol is a direct consequence of its molecular structure and salt form.

-

Ionic Nature: As a dihydrochloride salt, the molecule exists in a cationic form in solution, with two protonated amine groups. This ionic character allows for strong ion-dipole interactions with the polar solvent molecules.

-

Solvent Interaction:

-

Water (H₂O): Water is a highly polar molecule with a significant dipole moment. The partially negative oxygen atom readily solvates the cationic centers of pramipexole, while the partially positive hydrogen atoms form hydrogen bonds with the chloride counter-ions and the nitrogen atoms of the pramipexole molecule.

-

Methanol (CH₃OH): Methanol is also a polar protic solvent. Like water, its hydroxyl group can engage in hydrogen bonding and its dipole moment facilitates the dissolution of ionic species.

-

The process is energetically favorable as the energy released from the formation of these strong ion-dipole and hydrogen bonding interactions overcomes the lattice energy of the crystalline salt.

Caption: The dissolution of Pramipexole Dihydrochloride in polar solvents.

Quantitative Solubility Analysis

Based on authoritative sources such as regulatory filings and chemical databases, Pramipexole Dihydrochloride is classified as a Biopharmaceutics Classification System (BCS) Class 1 drug, indicating high solubility and high permeability.[7] The following table summarizes the reported solubility data for the non-deuterated monohydrate form.

| Solvent | Reported Solubility | Classification | Reference(s) |

| Water | > 20 mg/mL[5][7]; >20% (w/v)[8]; 100 mM (~30.2 mg/mL)[2][9]; "Freely Soluble"[1][7][10] | Freely Soluble | [1][2][5][7][8][9][10] |

| Methanol | > 20 mg/mL[7]; ~8% (w/v)[8]; "Soluble" or "Freely Soluble"[1][7][10][11] | Soluble / Freely Soluble | [1][7][8][10][11] |

Solubility in Water

Pramipexole Dihydrochloride demonstrates excellent solubility in water. Multiple sources confirm its classification as "freely soluble," with quantitative values consistently reported as being greater than 20 mg/mL and, in one case, as high as 200 mg/mL (20% w/v).[5][7][8] This high aqueous solubility is ideal for the preparation of stock solutions for in vitro biological assays and for oral drug formulations. A saturated aqueous solution of the drug is noted to have an acidic pH of approximately 3.3.[7]

Solubility in Methanol

The compound is also highly soluble in methanol.[1][7][10][11] While one source provides a slightly lower quantitative value of ~8% (~80 mg/mL) compared to water, another regulatory document states it is freely soluble at >20 mg/mL, on par with water.[7][8] Methanol can be a valuable solvent for analytical purposes, such as in the preparation of samples for High-Performance Liquid Chromatography (HPLC) or mass spectrometry, and in certain chemical synthesis or purification steps.

Comparative Analysis and Recommendations

Both water and methanol are excellent solvents for (R)-Pramipexole Dihydrochloride.

-

For most biological and cell-based assays , water or an appropriate aqueous buffer (e.g., PBS) is the required solvent to ensure physiological compatibility.

-

For creating high-concentration chemical stock solutions intended for long-term storage or subsequent dilution into various media, Dimethyl Sulfoxide (DMSO) is also a common choice, though water is sufficient for concentrations up to at least 20-30 mg/mL.[2][9][12]

-

Methanol is primarily recommended for analytical sample preparation where an organic solvent is preferred or required by the methodology.

Given the available data, water appears to be the superior solvent, with some reports indicating a higher saturation point.[8] For this compound, it is scientifically sound to assume these solubility characteristics are preserved.

Experimental Protocol: Solubility Determination via Shake-Flask Method

To validate the solubility of a specific lot of this compound, the equilibrium shake-flask method is a reliable and widely accepted standard.

Objective: To determine the saturation solubility of this compound in water and methanol at a controlled temperature (e.g., 25 °C).

Materials:

-

This compound

-

Deionized Water (Type 1)

-

Methanol (HPLC Grade)

-

Analytical balance

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)

-

Calibrated pipettes and autosampler vials

-

Validated HPLC-UV or LC-MS/MS system for quantification

Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials (n=3 for each solvent). The amount should be more than what is expected to dissolve to ensure a saturated solution with visible solid remaining.

-

Solvent Addition: Accurately pipette a fixed volume (e.g., 2.0 mL) of the desired solvent (water or methanol) into each vial.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). Allow the samples to equilibrate for at least 24-48 hours. This duration ensures that the system reaches thermodynamic equilibrium.

-

Sampling & Filtration: After equilibration, let the vials stand undisturbed for 30 minutes to allow excess solid to settle. Carefully withdraw an aliquot from the supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved particles.

-

Dilution: Accurately perform a serial dilution of the clear filtrate with the appropriate solvent to bring the concentration within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV or LC-MS/MS method against a standard curve prepared with known concentrations of this compound.

-

Calculation: Calculate the original concentration in the saturated filtrate, accounting for all dilution factors. The result is the saturation solubility, typically expressed in mg/mL.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Practical Considerations for Solution Preparation

Protocol: Preparing a 10 mg/mL Stock Solution in Water

-

Calculation: Determine the mass of this compound needed. For 5 mL of a 10 mg/mL solution, you need 50 mg.

-

Weighing: Accurately weigh 50 mg of the compound into a suitable volumetric flask (e.g., 10 mL) or glass vial.

-

Dissolution: Add approximately 4 mL of deionized water. Vortex or sonicate gently until the solid is completely dissolved. The compound should dissolve readily.

-

Volume Adjustment: Once dissolved, carefully add deionized water to reach the final desired volume of 5.0 mL.

-

Storage & Stability: In solution, pramipexole is sensitive to light and should be protected from prolonged exposure.[5][12] Store stock solutions in amber vials or wrapped in foil. For long-term storage, aliquot into single-use vials and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[12]

Sources

- 1. ema.europa.eu [ema.europa.eu]

- 2. Pramipexole dihydrochloride | D3 Receptors | Tocris Bioscience [tocris.com]

- 3. Pramipexole (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 4. drugs.com [drugs.com]

- 5. WO2012140604A1 - Stable formulations of pramipexole hydrochloride - Google Patents [patents.google.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. Pramipexole | C10H17N3S | CID 119570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Pramipexole dihydrochloride | D3 receptor agonist | Hello Bio [hellobio.com]

- 10. Pramipexole dihydrochloride monohydrate | 191217-81-9 [chemicalbook.com]

- 11. Pramipexole dihydrochloride monohydrate CAS#: 191217-81-9 [m.chemicalbook.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Introduction: The Rationale for Deuteration and the Imperative of Precise Quantification

An In-depth Technical Guide to the Determination of Isotopic Enrichment in (R)-Pramipexole-d3

(R)-Pramipexole is a potent non-ergot dopamine agonist with high affinity for the D2, D3, and D4 dopamine receptors, making it a cornerstone therapy for managing symptoms of Parkinson's disease and Restless Legs Syndrome.[1][2] In the pursuit of enhanced therapeutic profiles, medicinal chemistry has increasingly turned to the strategic substitution of hydrogen with its stable, heavier isotope, deuterium. This modification, which produces compounds like (R)-Pramipexole-d3, is not trivial. It leverages the Deuterium Kinetic Isotope Effect (KIE) , a phenomenon where the greater mass of deuterium creates a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond.[3][4]

Many drug metabolism pathways, particularly those mediated by Cytochrome P450 (CYP) enzymes, involve the cleavage of a C-H bond as a rate-determining step.[3] By replacing hydrogen with deuterium at a metabolic soft spot, the rate of metabolism can be significantly reduced.[][6] This can lead to a more favorable pharmacokinetic profile, including:

-

Increased drug exposure and a longer half-life.

-

More consistent plasma concentrations, reducing peak-to-trough fluctuations.[7]

-

Potentially lower doses, improved safety profiles, and more convenient dosing regimens.[3][]

Given these profound biological consequences, the precise characterization of the deuterated Active Pharmaceutical Ingredient (API) is a matter of paramount importance for both regulatory compliance and clinical success. The U.S. Food and Drug Administration (FDA) considers deuterated analogues to be New Chemical Entities (NCEs), distinct from their non-deuterated counterparts.[7][8][9] Therefore, a robust, validated analytical strategy to confirm the level and position of deuterium incorporation is not merely a quality control metric; it is a foundational component of the drug development process.

This guide provides a detailed technical framework for researchers, analytical scientists, and drug development professionals to accurately determine the isotopic enrichment of (R)-Pramipexole-d3, focusing on the two gold-standard orthogonal techniques: High-Resolution Mass Spectrometry (HRMS) and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy .

Core Principles: Distinguishing Isotopic Enrichment from Species Abundance

Before delving into methodology, it is critical to understand the terminology. For a deuterated API, purity extends beyond the absence of chemical contaminants to include isotopic purity.[10]

-

Isotopic Enrichment: This refers to the probability of finding a deuterium atom at a specific labeled position. For example, if a starting material has 99.5% D enrichment, it means that for any given labeled position, there is a 99.5% chance it is occupied by deuterium and a 0.5% chance it is occupied by hydrogen.[10]

-

Species Abundance (or Isotopologue Distribution): This refers to the percentage of the entire population of molecules that have a specific, complete isotopic composition. Due to the statistical nature of synthesis, a batch of (R)-Pramipexole-d3 will not be 100% d3 molecules. It will be a mixture of isotopologues: d3 (the desired product), d2, d1, and d0 (the non-deuterated version).[10]

A high isotopic enrichment in the starting materials is necessary, but does not guarantee that 100% of the final product will be the fully deuterated isotopologue. Mass spectrometry is uniquely suited to reveal this isotopologue distribution, while NMR provides a highly accurate measure of the overall isotopic enrichment. Together, they provide a comprehensive and self-validating picture of the API's isotopic integrity.[11]

Primary Analytical Methodologies

A dual-pronged approach using HRMS and qNMR is recommended. These techniques are orthogonal, meaning they measure the desired attribute based on different physical principles, providing a high degree of confidence in the results.

High-Resolution Mass Spectrometry (LC-HRMS) for Isotopologue Distribution

Principle: HRMS separates ions based on their mass-to-charge ratio (m/z) with very high precision. Since each deuterium atom adds approximately 1.006 Da to the mass of the molecule, HRMS can resolve and quantify the relative abundance of each isotopologue (d0, d1, d2, d3) present in the sample.

Why it's authoritative: This method directly visualizes the outcome of the synthesis, providing an empirical distribution of the molecular species. It confirms not only the presence of the target d3 molecule but also quantifies the levels of under-deuterated species, which are critical process-related impurities.

Caption: LC-HRMS workflow for determining isotopologue distribution.

Quantitative ¹H NMR (qNMR) for Overall Deuterium Incorporation

Principle: ¹H NMR spectroscopy detects signals from hydrogen nuclei. The area under an NMR peak is directly proportional to the number of nuclei contributing to that signal. In a deuterated molecule, the signal from a protonated position will decrease in intensity relative to a signal from a non-deuterated position. By comparing the integral of a residual, non-deuterated signal at a target site to an internal reference (either a signal from an undeuterated part of the molecule or a certified internal standard), one can calculate the percentage of hydrogen remaining, and thus the overall deuterium incorporation.[10][12]

Why it's authoritative: qNMR is a primary ratio method of analysis recognized by metrological institutes worldwide. When performed with proper controls, it is exceptionally precise and accurate for determining the overall isotopic enrichment level, providing a bulk property measurement that complements the distributional analysis from MS.[10]

Experimental Protocols

The following protocols are presented as robust starting points and should be validated for specific instrumentation and laboratory conditions.

Protocol 1: LC-HRMS Analysis of (R)-Pramipexole-d3

-

Standard and Sample Preparation:

-

Prepare a stock solution of (R)-Pramipexole-d3 reference material at 1 mg/mL in methanol.

-

Prepare a working solution for analysis by diluting the stock solution to 1 µg/mL with 50:50 acetonitrile:water.

-

-

Liquid Chromatography (LC) Method:

-

Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 5% B, hold for 0.5 min, ramp to 95% B over 3 min, hold for 1 min, return to 5% B and re-equilibrate for 1.5 min.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 2 µL.

-

Column Temperature: 40 °C.

-

-

High-Resolution Mass Spectrometry (HRMS) Method:

-

Ionization Source: Heated Electrospray Ionization (HESI), positive mode.

-

Scan Mode: Full Scan MS (no fragmentation).

-

Mass Range: m/z 150-300.

-

Resolution: ≥ 70,000 FWHM.

-

Key Ions to Monitor:

-

(R)-Pramipexole-d0 [M+H]⁺: m/z 212.1267

-

(R)-Pramipexole-d1 [M+H]⁺: m/z 213.1330

-

(R)-Pramipexole-d2 [M+H]⁺: m/z 214.1393

-

(R)-Pramipexole-d3 [M+H]⁺: m/z 215.1455

-

-

-

Data Analysis:

-

Extract ion chromatograms for each of the target m/z values (± 5 ppm).

-

Integrate the peak area for each isotopologue (Aread0, Aread1, Aread2, Aread3).

-

Calculate the percentage abundance for each isotopologue. For the target d3 species, the calculation is:

-

% Abundance (d3) = (Aread3 / (Aread0 + Aread1 + Aread2 + Aread3)) * 100

-

-

Protocol 2: ¹H qNMR Analysis of (R)-Pramipexole-d3

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of (R)-Pramipexole-d3 into an NMR tube.

-

Accurately weigh and add a suitable, certified internal standard (e.g., maleic acid) into the same tube. The standard should have a known purity and a resonance in a clear region of the spectrum.

-

Dissolve the sample and standard in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d6).

-

-

NMR Instrument Parameters (500 MHz or higher recommended):

-

Pulse Program: Standard quantitative single pulse (e.g., zg30).

-

Relaxation Delay (d1): ≥ 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds to ensure full relaxation).

-

Acquisition Time (aq): ≥ 3 seconds.

-

Number of Scans (ns): Sufficient to achieve a signal-to-noise ratio > 250:1 for the signals being integrated.

-

Temperature: Maintain constant temperature (e.g., 298 K).

-

-

Data Processing and Analysis:

-

Apply Fourier transform and perform phase and baseline correction.

-

Carefully integrate the signal from the internal standard (IntegralStd).

-

Integrate the residual proton signal from one of the deuterated positions on Pramipexole (IntegralResidual H).

-

Integrate a signal from a non-deuterated position on Pramipexole (e.g., an aromatic proton) to serve as an internal reference (IntegralRef H).

-

Calculation: The percentage of residual protons at the labeled site (%H) is calculated relative to the internal reference proton. If the deuterated site originally had one proton, the calculation is:

-

%H = (IntegralResidual H / IntegralRef H) * 100

-

-

Deuterium Incorporation (%D):

-

%D = 100 - %H

-

-

The use of a certified internal standard allows for an absolute purity determination alongside the enrichment calculation.

-

Data Presentation and Interpretation

Quantitative data should be summarized for clarity.

Table 1: Comparative Summary of Analytical Techniques

| Feature | LC-HRMS | ¹H qNMR |

| Primary Measurement | Isotopologue Distribution | Overall Isotopic Enrichment |

| Principle | Mass-to-Charge Ratio | Nuclear Magnetic Resonance |

| Key Output | Relative % abundance of d0, d1, d2, d3 | % Deuterium incorporation at specific sites |

| Strengths | Directly quantifies under-deuterated species | High precision and accuracy; primary method |

| Limitations | Less precise for overall enrichment | Does not provide isotopologue distribution |

| Typical Use Case | Batch release, impurity profiling | Reference standard characterization, process validation |

Table 2: Example Isotopic Enrichment Data for a Batch of (R)-Pramipexole-d3

| Analysis | Parameter | Result | Acceptance Criteria |

| LC-HRMS | % Abundance of d3 Isotopologue | 98.5% | ≥ 98.0% |

| % Abundance of d2 Isotopologue | 1.3% | ≤ 1.8% | |

| % Abundance of d1 Isotopologue | 0.2% | ≤ 0.2% | |

| % Abundance of d0 Isotopologue | <0.05% | ≤ 0.05% | |

| ¹H qNMR | Deuterium Incorporation (at C-X) | 99.6 atom % D | ≥ 99.5 atom % D |

graph TD { bgcolor="#FFFFFF" node [style=filled, shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124", penwidth=2, color="#EA4335"]; edge [color="#5F6368", penwidth=2];A(Start: Batch of Pramipexole-d3) --> B{Orthogonal Analysis}; B --> C[LC-HRMS Analysis]; B --> D[qNMR Analysis]; C --> E{IsotopologueDistribution Acceptable?}; D --> F{Overall Deuterium Enrichment Acceptable?};

subgraph "Decision Logic" E -- Yes --> G{Both OK?}; F -- Yes --> G; E -- No --> H((Batch Fails)); F -- No --> H; G -- Yes --> I((Batch Passes)); G -- No --> H; end I [style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; H [style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

}

Caption: A self-validating decision workflow for batch release.

Conclusion: Ensuring Quality Through a Multi-Technique Approach

The determination of isotopic enrichment in a deuterated API like (R)-Pramipexole-d3 is a multi-faceted analytical challenge that demands more than a single measurement. A scientifically sound and defensible strategy relies on the synergistic use of orthogonal techniques. High-Resolution Mass Spectrometry provides the granular detail of the isotopologue distribution, essential for controlling process-related impurities. Concurrently, Quantitative NMR offers a highly precise and accurate measure of the overall deuterium incorporation, confirming the bulk material's integrity.

By implementing this dual-pronged approach, researchers and drug developers can generate a comprehensive, self-validating data package that ensures the identity, purity, and quality of the deuterated API. This analytical rigor is fundamental to the successful development of next-generation therapeutics that leverage the Deuterium Kinetic Isotope Effect to offer meaningful clinical benefits.

References

-

Development and validation of rapid LC-MS with electrospray ionization for the quantification of pramipexole in human plasma. (2014). International Letters of Chemistry, Physics and Astronomy. [Link]

-

LC-MS/MS determination of pramipexole in human plasma. (2011). Chinese Journal of New Drugs. [Link]

-

Validated Ultra-Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Determination of Pramipexole in Human. (2010). Journal of Chromatographic Science. [Link]

-

Development and validation of a sensitive LC-MS/MS method with electrospray ionization for quantitation of pramipexole in human plasma: application to a clinical pharmacokinetic study. (2009). Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. (n.d.). Arcinova. [Link]

-

LC-MS/MS analysis of pramipexole in mouse plasma and tissues: elimination of lipid matrix effects using weak cation exchange mode based solid-phase extraction. (2015). Journal of Chromatography B. [Link]

-

A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. (2018). Analytical Methods. [Link]

-

Deuterated Drug Molecules: Focus on FDA-Approved Deutetrabenazine. (2017). Biochemistry. [Link]

-

Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR. (2022). Journal of Labelled Compounds and Radiopharmaceuticals. [Link]

-

The kinetic isotope effect in the search for deuterated drugs. (n.d.). IVSC now. [Link]

-

Regulatory Considerations for Deuterated Products. (2025). Salamandra. [Link]

-

From Bench to Blockbuster: The Definitive Clinical and Commercial Analysis of Deuterated Drugs. (n.d.). Hanson Wade. [Link]

-

Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs. (2018). PLOS ONE. [Link]

-

DGet! An open source deuteration calculator for mass spectrometry data. (2024). Journal of Cheminformatics. [Link]

-

FDA Determines that Deuterated Compounds are NCEs and Different Orphan Drugs Versus Non-deuterated Versions. (2017). FDA Law Blog. [Link]

-

The First Approved “Deuterated” Drug: A Short Review of the Concept. (2018). Pharmacology & Pharmacy. [Link]

-

Synthesis, Isolation, Identification and Characterization of a Drug-Excipient Interaction Degradation Impurity in Pramipexole by HPLC, LC/MS and NMR. (2022). MDPI. [Link]

Sources

- 1. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Portico [access.portico.org]

- 6. The First Approved “Deuterated” Drug: A Short Review of the Concept [scirp.org]

- 7. isotope.com [isotope.com]

- 8. salamandra.net [salamandra.net]

- 9. FDA Determines that Deuterated Compounds are NCEs and Different Orphan Drugs Versus Non-deuterated Versions [thefdalawblog.com]

- 10. isotope.com [isotope.com]

- 11. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 12. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological inactivity of (R)-Pramipexole compared to (S)-enantiomer

An In-depth Technical Guide to the Pharmacological Inactivity of (R)-Pramipexole at Dopamine Receptors Compared to its (S)-Enantiomer

Abstract

Pramipexole, a compound recognized for its therapeutic efficacy in Parkinson's disease and Restless Legs Syndrome, exists as two stereoisomers, or enantiomers: (S)-pramipexole and (R)-pramipexole. While the clinically utilized form, (S)-pramipexole, functions as a potent dopamine D2/D3 receptor agonist, its enantiomeric counterpart, (R)-pramipexole, displays a strikingly different pharmacological profile. This technical guide provides a detailed exploration of the pharmacological inactivity of (R)-pramipexole at dopamine receptors, contrasting it with the well-characterized activity of the (S)-enantiomer. We delve into the stereoselective nature of receptor binding, the resulting lack of functional agonism, and the downstream signaling consequences. Furthermore, this guide will illuminate the emerging, yet distinct, therapeutic potential of (R)-pramipexole, which appears to be independent of dopamine receptor agonism, focusing on its proposed neuroprotective effects. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the structure-activity relationships that define the pharmacology of pramipexole enantiomers.

Introduction: The Significance of Stereochemistry in Pharmacology

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology. Enantiomers, these mirror-image isomers, can exhibit profoundly different pharmacological and toxicological properties. This is due to the stereospecific nature of biological targets, such as receptors and enzymes, which are themselves chiral. The interaction between a drug and its target is often likened to a "hand-in-glove" model, where one enantiomer may fit perfectly and elicit a biological response, while the other may fit poorly or not at all.

Pramipexole, chemically known as (S)-2-amino-4,5,6,7-tetrahydro-6-(propylamino)benzothiazole, is a chiral compound with one stereocenter. The commercially available and clinically used formulation is the pure (S)-enantiomer. This guide will dissect the pharmacological consequences of this stereochemistry, focusing on the dramatic divergence in activity between the (S) and (R) forms of pramipexole.

Comparative Pharmacology of (S)- and (R)-Pramipexole at Dopamine Receptors

The primary mechanism of action for (S)-pramipexole is its high-affinity agonism at dopamine D2 and, particularly, D3 receptors within the central nervous system. This activity is central to its therapeutic effects in Parkinson's disease, where it compensates for the loss of dopaminergic neurons. In stark contrast, (R)-pramipexole exhibits a significantly diminished affinity and functional activity at these same receptors.

Stereoselective Receptor Binding Affinity

The initial and most critical determinant of a drug's action is its ability to bind to its molecular target. Radioligand binding assays are the gold standard for quantifying this interaction. These assays utilize a radioactively labeled ligand that is known to bind with high affinity to the receptor of interest. By measuring the displacement of this radioligand by an unlabeled compound (in this case, the pramipexole enantiomers), one can determine the binding affinity (Ki) of the test compound.

| Enantiomer | Dopamine D2 Receptor Ki (nM) | Dopamine D3 Receptor Ki (nM) | Reference |

| (S)-Pramipexole | 3.9 | 0.5 | |

| (R)-Pramipexole | >10,000 | >10,000 |

As the data clearly indicates, (S)-pramipexole binds with high affinity to both D2 and D3 receptors, with a notable preference for the D3 subtype. Conversely, (R)-pramipexole demonstrates a dramatically lower affinity, with Ki values that are several orders of magnitude higher. This profound difference in binding affinity is the foundational reason for the pharmacological inactivity of (R)-pramipexole at dopamine receptors.

The following diagram illustrates the differential binding of the pramipexole enantiomers to the dopamine D3 receptor.

Caption: Stereoselective binding of pramipexole enantiomers to the D3 receptor.

Lack of Functional Agonism

Binding to a receptor does not necessarily translate to a biological effect. A compound can be an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (inactivates the receptor). Functional assays are required to determine the nature of this interaction. For G-protein coupled receptors (GPCRs) like the dopamine D2 and D3 receptors, common functional assays include measuring changes in cyclic adenosine monophosphate (cAMP) levels or quantifying the recruitment of β-arrestin.

(S)-Pramipexole acts as a full agonist at D2 and D3 receptors, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. This is the canonical Gαi/o-coupled signaling pathway for these receptors.

In contrast, due to its extremely low binding affinity, (R)-pramipexole does not elicit a significant functional response at these receptors, even at high concentrations. It is, for all practical purposes, functionally inactive as a dopamine receptor agonist.

The following diagram illustrates the functional consequences of receptor binding by the pramipexole enantiomers.

Caption: Divergent signaling pathways of pramipexole enantiomers.

Experimental Protocols for Pharmacological Characterization

To empirically validate the pharmacological differences between (S)- and (R)-pramipexole, a series of well-established in vitro assays can be employed.

Protocol: Radioligand Binding Assay for D2/D3 Receptor Affinity

This protocol outlines the steps to determine the binding affinity (Ki) of the pramipexole enantiomers at human D2 and D3 receptors.

Objective: To quantify the affinity of (S)- and (R)-pramipexole for the human dopamine D2 and D3 receptors.

Materials:

-

Cell membranes expressing recombinant human D2 or D3 receptors.

-

Radioligand: [³H]-Spiperone (for D2) or [³H]-7-OH-DPAT (for D3).

-

Non-specific binding control: Haloperidol or Spiperone (10 µM).

-

Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Test compounds: (S)-Pramipexole and (R)-Pramipexole at various concentrations.

-

96-well filter plates and a cell harvester.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Compound Preparation: Prepare serial dilutions of (S)- and (R)-pramipexole in the assay buffer.

-

Assay Setup: In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), non-specific binding control, or a test compound dilution.

-

Incubation: Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through the filter plates using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol: cAMP Functional Assay

This protocol measures the ability of the pramipexole enantiomers to act as agonists by quantifying their effect on intracellular cAMP levels.

Objective: To assess the functional agonism of (S)- and (R)-pramipexole at the human dopamine D2/D3 receptors.

Materials:

-

CHO (Chinese Hamster Ovary) cells stably expressing human D2 or D3 receptors.

-

Forskolin (an adenylyl cyclase activator).

-

Test compounds: (S)-Pramipexole and (R)-Pramipexole at various concentrations.

-

cAMP assay kit (e.g., HTRF, ELISA).

-

Cell culture reagents.

Procedure:

-

Cell Culture: Plate the cells in a 96-well plate and grow to confluency.

-

Compound Treatment: Pre-incubate the cells with various concentrations of (S)- or (R)-pramipexole.

-

Stimulation: Add forskolin to all wells to stimulate cAMP production.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis:

-

Normalize the data to the response produced by forskolin alone.

-

Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration that produces 50% of the maximal response) and the Emax (the maximal effect).

-

The Emerging Profile of (R)-Pramipexole: A Dopamine-Independent Mechanism

While (R)-pramipexole is inactive at dopamine receptors, it is not devoid of biological activity. A growing body of research suggests that this enantiomer possesses neuroprotective properties that are independent of the dopaminergic system. These effects are being investigated for their therapeutic potential in neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS).

The proposed mechanisms of action for the neuroprotective effects of (R)-pramipexole include:

-

Mitochondrial Protection: (R)-pramipexole has been shown to protect mitochondria from oxidative stress and dysfunction. It may achieve this by preserving mitochondrial membrane potential and reducing the production of reactive oxygen species (ROS).

-

Anti-inflammatory Effects: The compound may exert anti-inflammatory effects by modulating microglial activation and reducing the production of pro-inflammatory cytokines.

The following diagram illustrates the proposed neuroprotective pathway of (R)-pramipexole, which is distinct from the dopamine receptor-mediated pathway of its (S)-enantiomer.

Caption: Dopamine-independent neuroprotective pathway of (R)-pramipexole.

Conclusion and Future Directions

The pharmacological profiles of the pramipexole enantiomers provide a classic example of stereoselectivity in drug action. While (S)-pramipexole is a potent dopamine D2/D3 receptor agonist, (R)-pramipexole is essentially inactive at these receptors due to a profound lack of binding affinity. This inactivity, however, does not render the (R)-enantiomer inert. Its emerging neuroprotective properties, mediated through dopamine-independent mechanisms, highlight the potential for developing this compound for neurodegenerative diseases where mitochondrial dysfunction and neuroinflammation are key pathological features.

Future research should focus on elucidating the precise molecular targets of (R)-pramipexole that are responsible for its neuroprotective effects. A deeper understanding of these mechanisms will be crucial for the rational design of clinical trials and the potential therapeutic application of this "inactive" enantiomer.

References

-

Cagnotto, A., et al. (2000). Enantioselective binding of pramipexole to D2 and D3 dopamine receptors. European Journal of Pharmacology, 390(3), 243-248. [Link]

-

Gribkoff, V. G., & Bozik, M. E. (2008). KNS-760704 ((R)-pramipexole) for the treatment of amyotrophic lateral sclerosis. CNS Neuroscience & Therapeutics, 14(3), 215-225. [Link]

-

Cassarino, D. S., et al. (2003). Pramipexole reduces reactive oxygen species production in vivo and in vitro and inhibits the mitochondrial permeability transition. Journal of Neurochemistry, 85(5), 1324-1332. [Link]

An In-Depth Technical Guide to the Stability Profile of Deuterated (R)-Pramipexole Salt Forms

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The strategic substitution of hydrogen with deuterium in active pharmaceutical ingredients (APIs) represents a sophisticated approach to enhancing drug metabolism and pharmacokinetic profiles. This guide provides a comprehensive technical overview of the stability considerations for deuterated (R)-Pramipexole, focusing on the critical interplay between its salt form and its stability under various stress conditions. By integrating principles of solid-state chemistry, regulatory stability testing guidelines, and advanced analytical techniques, this document serves as a vital resource for researchers, scientists, and drug development professionals. We delve into the rationale behind deuteration, the profound impact of salt selection on physicochemical properties, and the rigorous methodologies required to establish a complete stability profile, ensuring the development of a safe, effective, and robust drug product.

Introduction: The Scientific Rationale

Pramipexole and the Case for Deuteration

Pramipexole, chemically (S)-2-amino-4,5,6,7-tetrahydro-6-(propylamino)benzothiazole, is a non-ergot dopamine agonist with high specificity for the D2 subfamily of dopamine receptors, particularly the D3 subtype.[1][2] It is a cornerstone therapy for managing the symptoms of Parkinson's disease and Restless Legs Syndrome.[3] The metabolic fate of pramipexole, primarily involving oxidation catalyzed by cytochrome P450 (CYP) enzymes, presents an opportunity for optimization.[4]

Deuteration, the selective replacement of hydrogen atoms with their stable, heavier isotope, deuterium, is a strategic tool in modern medicinal chemistry.[4] This substitution leverages the Deuterium Kinetic Isotope Effect (KIE) .[4][5] The carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than a carbon-hydrogen (C-H) bond, making it stronger and requiring more energy to break.[4] If the cleavage of a C-H bond is the rate-determining step in a metabolic pathway, deuteration at that specific site can significantly slow down the rate of metabolism.[4][6] This can lead to:

-

Improved Metabolic Stability: Reduced rate of clearance, potentially leading to lower and less frequent dosing.[6]

-

Enhanced Pharmacokinetic Profile: Increased drug exposure (AUC) and half-life.

-

Reduced Formation of Metabolites: Potentially decreasing the risk of metabolite-driven toxicity.[7]

For (R)-Pramipexole, deuteration of the propylamino group (as in Pramipexole-d7) is a logical strategy to attenuate oxidative metabolism at this site.[3]

The Critical Role of Salt Forms in Stability

An API's salt form is not merely a counter-ion; it is a critical determinant of the drug's physicochemical properties.[8][9] The selection of an appropriate salt can profoundly influence stability, solubility, dissolution rate, and manufacturability.[10][11] For deuterated (R)-Pramipexole, choosing the optimal salt form (e.g., dihydrochloride, besylate, tosylate) is a crucial decision that impacts:

-

Hygroscopicity: The propensity to absorb atmospheric moisture, which can lead to physical changes (e.g., deliquescence) or chemical degradation.

-

Solid-State Stability: Different salt forms can exist in various crystalline (polymorphs) or amorphous states, each with a unique stability profile.[12]

-

Chemical Stability: The salt can influence the local pH environment in the solid state, affecting susceptibility to degradation pathways like hydrolysis or oxidation.[10]

Therefore, a comprehensive stability assessment cannot be divorced from a thorough characterization of the salt form.

Solid-State Characterization: The Foundation of Stability

Before commencing stability studies, it is imperative to thoroughly characterize the solid-state properties of the deuterated (R)-Pramipexole salt form.[13][14] This establishes a baseline and ensures the consistency of the material being tested.

Key Characterization Techniques:

-

X-Ray Powder Diffraction (XRPD): The "gold standard" for identifying the crystalline form (polymorph) or confirming an amorphous state. Each crystalline form produces a unique diffraction pattern, acting as a fingerprint.[13][15]

-

Differential Scanning Calorimetry (DSC): This thermal analysis technique measures heat flow into or out of a sample as it is heated or cooled.[15] It is used to determine melting point, glass transition temperature (for amorphous materials), and detect polymorphic transitions.[16][17]

-

Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature. It is essential for identifying the presence of solvates or hydrates and determining thermal decomposition profiles.

-

Dynamic Vapor Sorption (DVS): DVS assesses the hygroscopicity of the salt form by measuring mass changes as the material is exposed to varying relative humidity (RH), providing critical data for handling and packaging decisions.

Comprehensive Stability Testing Protocol

The stability testing program for deuterated (R)-Pramipexole must be designed to understand its intrinsic stability, identify potential degradation products, and define appropriate storage conditions and shelf-life, in accordance with regulatory guidelines such as ICH Q1A(R2).[18][19][20][21][22]

Forced Degradation (Stress Testing)

The objective of forced degradation is to intentionally degrade the sample to identify likely degradation pathways and to develop and validate a stability-indicating analytical method.[1][23] This involves exposing the deuterated salt to conditions more severe than those expected during storage.

Protocol for Forced Degradation:

-

Preparation: Prepare stock solutions of deuterated (R)-Pramipexole, typically at 1 mg/mL in a suitable solvent like methanol or water.[23]

-

Acid Hydrolysis: Mix the stock solution with an acid (e.g., 1N HCl) and heat (e.g., 80°C for 48 hours). Neutralize the sample before analysis.[1]

-

Base Hydrolysis: Mix the stock solution with a base (e.g., 1N NaOH) and heat (e.g., 80°C for 24 hours). Neutralize the sample before analysis.[1]

-

Oxidation: Treat the stock solution with hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature for a specified period (e.g., 4 hours).[24]

-

Thermal Degradation: Store the solid API in an oven at elevated temperatures (e.g., 80°C) for an extended period (e.g., 7 days).

-

Photostability: Expose the solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[21]

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a developed stability-indicating HPLC method.

Formal Stability Studies

Formal studies are conducted on at least three primary batches to establish the re-test period or shelf life.[21] The samples are stored in containers that simulate the proposed commercial packaging.

| Study Type | Storage Conditions | Minimum Duration | Purpose |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 Months | To establish the shelf-life under recommended storage conditions.[20] |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 Months | Required if significant change occurs during accelerated testing.[20] |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 Months | To predict the long-term stability profile and support shelf-life extrapolation.[20] |

| Table 1: ICH Q1A(R2) Recommended Formal Stability Conditions. |

Stability-Indicating Analytical Method

A validated stability-indicating analytical method is the cornerstone of any stability study. It must be able to separate, detect, and quantify the active ingredient, its degradation products, and any other impurities.[1][2]

High-Performance Liquid Chromatography (HPLC) is the technique of choice.

Typical HPLC Method Parameters for Pramipexole:

-

Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[24]

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).[24]

-

Detection: UV detection at a wavelength where pramipexole has significant absorbance, such as 260-264 nm.[24][25] A Photo Diode Array (PDA) detector is highly recommended to assess peak purity.

-

Method Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

Potential Degradation Pathways and the Impact of Deuteration

Based on studies of non-deuterated pramipexole, the molecule is susceptible to degradation under hydrolytic (especially basic), oxidative, and photolytic conditions.[1][2][24]

-

Hydrolysis: Acid and base-catalyzed hydrolysis can lead to cleavage of the thiazole ring structure.[1]

-

Oxidation: The electron-rich amino groups and the sulfur atom in the thiazole ring are potential sites for oxidation, which is often the most significant degradation pathway.[24][26]

-

Photolysis: Exposure to light can induce complex degradation, potentially involving the thiazole ring.[1]

The Role of the Kinetic Isotope Effect (KIE): The primary benefit of deuteration on the propylamino group is expected to be seen in its resistance to oxidative degradation. If the rate-limiting step of an oxidative pathway involves the cleavage of a C-D bond on the propyl group, this pathway will be significantly slower compared to the non-deuterated compound. This would manifest as a lower percentage of specific oxidative degradants in forced degradation and formal stability studies, confirming the stabilizing effect of deuteration against that specific pathway.

Conclusion and Forward Look

Establishing the stability profile of a deuterated (R)-Pramipexole salt form is a multifactorial process that requires a deep understanding of the molecule's inherent chemistry, the profound influence of its solid state, and the rigorous application of regulatory guidelines. The choice of salt form is a critical first step that dictates the foundational physicochemical properties of the API. A subsequent, robust stability program, built upon forced degradation studies and validated, stability-indicating analytical methods, is essential to elucidate degradation pathways and ensure product quality over its lifecycle. The strategic incorporation of deuterium is hypothesized to confer enhanced stability against specific oxidative pathways, a claim that must be substantiated through these meticulous studies. The data generated through the protocols outlined in this guide will form the bedrock of a successful regulatory submission and ultimately contribute to a safer and more effective therapeutic product.

References

-

Pawar, S. M., Khatal, L. D., Gabhe, S. Y., & Dhaneshwar, S. R. (2013). Establishment of inherent stability of pramipexole and development of validated stability indicating LC–UV and LC–MS method. Journal of Pharmaceutical Analysis, 3(2), 109–117. [1][2]

-

PubMed. (2013). Establishment of inherent stability of pramipexole and development of validated stability indicating LC-UV and LC-MS method. Journal of Pharmaceutical Analysis. [2]

-

European Medicines Agency. (2011). Pramipexole Accord - Assessment report. [26]

-

BenchChem. (2025). Application Notes and Protocols for Forced Degradation Studies of Pramipexole. [23]

-

Dr.Oracle. (2025). What is the significance of different salt forms of medications, specifically regarding their pharmaceutical formulation?[8]

-

Request PDF. (n.d.). Chapter 3. Analytical Techniques in Solid-state Characterization. [15]

-

Slideshare. (n.d.). ICH Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. [18]

-

ECA Academy. (n.d.). FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. [19]

-

Scribd. (n.d.). Pramipexole Stability and Degradation Study.

-

MDPI. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. [10]

-

The British Journal of Cardiology. (n.d.). Pharmaceutical salts: a formulation trick or a clinical conundrum?[9]

-

YouTube. (2025). Q1A (R2) A deep dive in Stability Studies. [20]

-

OMICS International. (n.d.). Solid State Characterization and Pharmaceutical Development. [13]

-

European Medicines Agency. (n.d.). Q 1 A (R2) Stability Testing of new Drug Substances and Products. [21]

-

YouTube. (2025). Why Drugs Are Made as Salts Benefits of Salt Forms in Drug Development.

-

European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [22]

-

PMC. (n.d.). Analytical Techniques for Structural Characterization of Proteins in Solid Pharmaceutical Forms: An Overview. [16]

-

Pharmaceutical Technology. (n.d.). Salt Selection in Drug Development. [11]

-

ResearchGate. (2025). Stability-indicating HPLC determination of pramipexole dihydrochloride in bulk drug and pharmaceutical dosage form.

-

SciELO. (2011). Stability-indicating HPLC determination of pramipexole dihydrochloride in bulk drug and pharmaceutical dosage form. [24]

-

World Journal of Pharmaceutical Sciences. (n.d.). Stability indicating RP-HPLC assay method for pramipexole dihydrochloride in pure and formulations. [25]

-

BenchChem. (2025). Understanding Deuterium Kinetic Isotope Effect in Drug Metabolism. [4]

-

Taylor & Francis. (n.d.). Kinetic isotope effect – Knowledge and References.

-

Wikipedia. (n.d.). Kinetic isotope effect. [5]

-

Open Access Journals. (n.d.). Solid-State Characterization in Drug Development and Formulation. [12]

-

PubMed. (2016). Increasing metabolic stability via the deuterium kinetic isotope effect: An example from a proline-amide-urea aminothiazole series of phosphatidylinositol-3 kinase alpha inhibitors. [6]

-

American Association of Pharmaceutical Scientists. (n.d.). The kinetic isotope effect in the search for deuterated drugs. [7]

-

CD Formulation. (n.d.). Solid-State Characterization. [14]

-

BenchChem. (n.d.). Preclinical Comparative Analysis of Pramipexole and its Deuterated Analogues: A Data-Driven Guide.

-

ResearchGate. (n.d.). Stability studies and structural characterization of pramipexole | Request PDF. [17]

-

MedChemExpress. (n.d.). Pramipexole-d7 dihydrochloride. [3]

Sources

- 1. Establishment of inherent stability of pramipexole and development of validated stability indicating LC–UV and LC–MS method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Establishment of inherent stability of pramipexole and development of validated stability indicating LC-UV and LC-MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 6. Increasing metabolic stability via the deuterium kinetic isotope effect: An example from a proline-amide-urea aminothiazole series of phosphatidylinositol-3 kinase alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Portico [access.portico.org]

- 8. droracle.ai [droracle.ai]

- 9. bjcardio.co.uk [bjcardio.co.uk]

- 10. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pharmtech.com [pharmtech.com]

- 12. rroij.com [rroij.com]

- 13. omicsonline.org [omicsonline.org]

- 14. Solid-State Characterization - CD Formulation [formulationbio.com]

- 15. researchgate.net [researchgate.net]

- 16. Analytical Techniques for Structural Characterization of Proteins in Solid Pharmaceutical Forms: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]

- 19. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]